molecular formula C23H23N3O5 B6543399 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide CAS No. 1021206-93-8

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide

Cat. No.: B6543399
CAS No.: 1021206-93-8
M. Wt: 421.4 g/mol
InChI Key: IHLVRFGNQCJDJS-UHFFFAOYSA-N
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Description

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide: is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzamide core with a butanamido group and a chromen-2-one moiety linked through an ethylamine spacer. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that many coumarin derivatives, which this compound is a part of, have shown significant inhibitory activity against bacterial strains .

Mode of Action

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .

Biochemical Pathways

Coumarin derivatives have been found to inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication, transcription, and repair.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug discovery and development, studying what the body does to the drug . It would typically involve understanding how the compound is absorbed, distributed within the body, metabolized, and finally excreted.

Result of Action

Coumarin derivatives are known for their antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromen-2-one moiety can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form hydroxyl derivatives or other reduced forms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Hydroxyl derivatives and other reduced forms.

  • Substitution: : Amides, esters, and other substituted benzamides.

Scientific Research Applications

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or antioxidant agent.

  • Industry: : The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide: can be compared to other benzamide derivatives and coumarin-based compounds. Similar compounds include:

  • Coumarin derivatives: : These compounds share the chromen-2-one core and are known for their antioxidant and anti-inflammatory properties.

  • Other benzamide derivatives: : These compounds have similar structures but may differ in the substituents attached to the benzamide core.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-5-20(27)26-17-10-8-15(9-11-17)21(28)24-12-13-25-22(29)18-14-16-6-3-4-7-19(16)31-23(18)30/h3-4,6-11,14H,2,5,12-13H2,1H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVRFGNQCJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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